molecular formula C13H16ClN3 B13850227 5-chloro-6-methyl-2-piperidin-2-yl-1H-benzimidazole

5-chloro-6-methyl-2-piperidin-2-yl-1H-benzimidazole

Cat. No.: B13850227
M. Wt: 249.74 g/mol
InChI Key: YJHVGJTVWKFDPT-UHFFFAOYSA-N
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Description

5-chloro-6-methyl-2-piperidin-2-yl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The compound’s structure consists of a benzimidazole core with a piperidine ring and chlorine and methyl substituents, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-2-piperidin-2-yl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring . The piperidine ring is introduced through nucleophilic substitution reactions. Common reagents include formic acid, trimethyl orthoformate, and various aldehydes .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs high-yielding, cost-effective methods. These methods include the use of catalysts and optimized reaction conditions to ensure scalability and purity. The use of continuous flow reactors and automated synthesis platforms has also been explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-methyl-2-piperidin-2-yl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-2-piperidin-2-yl-1H-benzimidazole involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

5-chloro-6-methyl-2-piperidin-2-yl-1H-benzimidazole

InChI

InChI=1S/C13H16ClN3/c1-8-6-11-12(7-9(8)14)17-13(16-11)10-4-2-3-5-15-10/h6-7,10,15H,2-5H2,1H3,(H,16,17)

InChI Key

YJHVGJTVWKFDPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(N2)C3CCCCN3

Origin of Product

United States

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